2-Bromo-6-chloropyridin-3-amine

Overview

Description

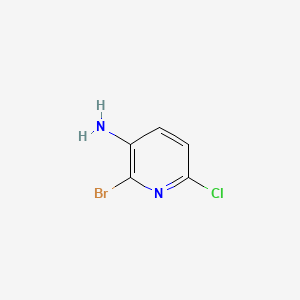

2-Bromo-6-chloropyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively, and an amino group at the 3 position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloropyridin-3-amine typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 6-chloropyridin-3-amine with bromine in the presence of a base such as sodium acetate in acetic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 2 position with a bromine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloropyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and reduced amines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

2-Bromo-6-chloropyridin-3-amine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloropyridin-3-amine depends on its specific application. In the context of pharmaceutical research, it often acts as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anti-cancer activity . The compound’s molecular targets and pathways involved include protein kinases, DNA synthesis enzymes, and other cellular proteins .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-2-chloropyridin-3-amine: Similar structure but with different substitution pattern.

2-Bromo-6-chloronicotinaldehyde: Contains an aldehyde group instead of an amino group.

2-Bromo-6-chloro-4-methylpyridine: Contains a methyl group at the 4 position.

Uniqueness

2-Bromo-6-chloropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, chlorine, and amino groups makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .

Biological Activity

2-Bromo-6-chloropyridin-3-amine is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is CHBrClN, with a molecular weight of approximately 206.46 g/mol. The compound features a pyridine ring with bromine and chlorine substituents at the 2 and 6 positions, respectively. This substitution pattern significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination of 6-chloropyridin-3-amine in the presence of sodium acetate and acetic acid, yielding high purity products (99.8%) through various reaction conditions .

This compound acts primarily as a kinase inhibitor, binding to the active site of target enzymes and disrupting cellular pathways. This inhibition can lead to significant therapeutic effects, particularly in oncology where it may exhibit anti-cancer properties .

Pharmacological Applications

Recent studies have indicated several pharmacological applications for this compound:

- Anticancer Activity : Research indicates that derivatives of this compound show promise as selective inhibitors of Mnk2, a kinase involved in cancer cell proliferation. Inhibiting Mnk2 can disrupt protein synthesis pathways critical for tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, studies have shown moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, indicating potential as an antibiotic scaffold .

- Enzyme Inhibition : The presence of halogen substituents enhances the compound's binding affinity to specific enzymes, making it a candidate for further exploration in enzyme inhibition assays.

Study on Antichlamydial Activity

A study evaluated the biological activity of molecules based on pyridine derivatives, including this compound. While direct antiviral effects were not observed, modifications to the structure led to enhanced activity against bacterial strains, suggesting that further structural optimization could yield more potent derivatives .

Structural Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how variations in substituents influence biological activity. For example, modifications at the 5-position of the pyridine ring demonstrated varying degrees of potency against different biological targets, highlighting the importance of structural nuances in drug design .

Table 1: Biological Activity Summary

Table 2: Synthesis Conditions

| Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|

| Bromination with sodium acetate | 99.8 | >95 |

| Reaction in acetic acid at room temp | High | >99 |

Properties

IUPAC Name |

2-bromo-6-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKKXWUGXHSFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670370 | |

| Record name | 2-Bromo-6-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050501-88-6 | |

| Record name | 2-Bromo-6-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromo-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.